molecular formula C17H16N2O4 B6421768 N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878717-10-3

N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide

Cat. No. B6421768
CAS RN: 878717-10-3
M. Wt: 312.32 g/mol
InChI Key: CPPLZCVHKRJNDX-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide, commonly referred to as 5-Methyl-1,2-Oxazol-3-yl-5-Methylphenoxy-Methyl-Furan-2-Carboxamide (5-MOMF), is an organic compound with a variety of applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry. 5-MOMF is an important intermediate for the synthesis of various compounds, and has been studied for its potential use in drug development and as a diagnostic tool.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as proteases and phosphatases, which are involved in the regulation of cell growth and differentiation. It has also been suggested that N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide may interact with certain proteins, such as G-proteins, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide has been found to have antifungal and antibacterial properties, and has been shown to inhibit the growth of certain cancer cell lines. In addition, it has been shown to have immunomodulatory effects, and has been found to modulate the activity of certain enzymes, such as proteases and phosphatases.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide in lab experiments is that it is relatively easy to synthesize and is relatively stable in solution. In addition, it is non-toxic and has been shown to be effective in a variety of applications. However, one limitation of using N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide in lab experiments is that it is not water soluble, which can limit its use in certain applications.

Future Directions

Future research on N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide should focus on exploring its potential use in drug development and as a diagnostic tool. In addition, further research should be conducted to better understand its mechanism of action and to identify new applications for the compound. Additionally, further research should be conducted to explore the potential use of N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide in the synthesis of other compounds, such as peptide-based drugs. Finally, further research should be conducted to explore the potential use of N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide in the treatment of various diseases, such as cancer and infectious diseases.

Synthesis Methods

N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide is synthesized via a ring-closing metathesis (RCM) reaction. This reaction involves the use of a Grubbs catalyst, which is a type of organometallic compound, and an alkene substrate. The Grubbs catalyst is used to catalyze the formation of a new carbon-carbon double bond between the two alkenes, resulting in the formation of a cyclic product. The reaction is typically carried out in the presence of an inert atmosphere and a polar solvent, such as tetrahydrofuran (THF).

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide has been studied for its potential use in drug development and as a diagnostic tool. It has been found to have antifungal and antibacterial properties, and has been shown to inhibit the growth of certain cancer cell lines. In addition, N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide has been used in the synthesis of various compounds, such as peptide-based drugs, and has been used as a starting material for the synthesis of other organic compounds.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11-4-3-5-13(8-11)21-10-14-6-7-15(22-14)17(20)18-16-9-12(2)23-19-16/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPLZCVHKRJNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide

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